Cas no 52814-86-5 (2-(4-Hydroxyphenyl)-5-benzofuranol)

2-(4-Hydroxyphenyl)-5-benzofuranol is a benzofuran derivative characterized by the presence of hydroxyl groups at the 4-position of the phenyl ring and the 5-position of the benzofuran core. This structural configuration imparts notable reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and advanced materials. Its phenolic and benzofuran functionalities enable participation in coupling reactions, electrophilic substitutions, and chelation processes. The compound exhibits moderate stability under standard conditions, though storage in inert atmospheres is recommended to prevent oxidation. Its well-defined molecular structure allows for precise modifications, facilitating tailored applications in medicinal chemistry and material science research.
2-(4-Hydroxyphenyl)-5-benzofuranol structure
52814-86-5 structure
Product Name:2-(4-Hydroxyphenyl)-5-benzofuranol
CAS No:52814-86-5
MF:C14H10O3
MW:226.227404117584
CID:358720
PubChem ID:656936
Update Time:2025-06-13

2-(4-Hydroxyphenyl)-5-benzofuranol Chemical and Physical Properties

Names and Identifiers

    • 5-Benzofuranol, 2-(4-hydroxyphenyl)-
    • 2-(4-hydroxyphenyl)-1-benzofuran-5-ol
    • SNNNDCMXZYWCCI-UHFFFAOYSA-N
    • DB07032
    • 1u9e
    • 2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL
    • CHEMBL367588
    • 2-(4-Hydroxyphenyl)benzofuran-5-ol
    • NS00069293
    • 2-(4-Hydroxy-phenyl)-benzofuran-5-ol
    • Q27095946
    • 52814-86-5
    • DTXSID60349669
    • 2-(4-Hydroxyphenyl)-5-benzofuranol
    • PD005673
    • SCHEMBL3922677
    • BDBM50152627
    • AJ-087/41885642
    • DTXCID00300739
    • Inchi: 1S/C14H10O3/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,15-16H
    • InChI Key: SNNNDCMXZYWCCI-UHFFFAOYSA-N
    • SMILES: O1C2C=CC(=CC=2C=C1C1C=CC(=CC=1)O)O

Computed Properties

  • Exact Mass: 226.063
  • Monoisotopic Mass: 226.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 53.6Ų

Experimental Properties

  • PSA: 53.6

2-(4-Hydroxyphenyl)-5-benzofuranol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H829220-10mg
2-(4-Hydroxyphenyl)-5-benzofuranol
52814-86-5
10mg
$155.00 2023-05-18
TRC
H829220-50mg
2-(4-Hydroxyphenyl)-5-benzofuranol
52814-86-5
50mg
$620.00 2023-05-18
TRC
H829220-100mg
2-(4-Hydroxyphenyl)-5-benzofuranol
52814-86-5
100mg
$ 1800.00 2023-09-07

Additional information on 2-(4-Hydroxyphenyl)-5-benzofuranol

Recent Advances in the Study of 2-(4-Hydroxyphenyl)-5-benzofuranol (CAS: 52814-86-5): A Promising Compound in Chemical Biology and Pharmaceutical Research

2-(4-Hydroxyphenyl)-5-benzofuranol (CAS: 52814-86-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This benzofuran derivative has shown promising biological activities, particularly in the areas of antioxidant, anti-inflammatory, and potential anticancer properties. Recent studies have focused on elucidating its molecular mechanisms of action, structure-activity relationships, and potential therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's antioxidant properties through in vitro and in silico approaches. The research demonstrated that 2-(4-Hydroxyphenyl)-5-benzofuranol exhibits potent free radical scavenging activity, with an IC50 value comparable to standard antioxidants like ascorbic acid. Molecular docking studies revealed its ability to interact with key oxidative stress-related enzymes, suggesting potential applications in oxidative stress-related disorders.

In the field of cancer research, a recent publication in Bioorganic Chemistry (2024) explored the compound's effects on various cancer cell lines. The study found that 2-(4-Hydroxyphenyl)-5-benzofuranol selectively inhibits the proliferation of certain breast cancer cell lines through modulation of the PI3K/AKT/mTOR pathway. Interestingly, the compound showed minimal cytotoxicity against normal cells, indicating a favorable therapeutic window that warrants further investigation.

The structural modification and derivatization of 2-(4-Hydroxyphenyl)-5-benzofuranol have been an active area of research. A 2023 study in European Journal of Medicinal Chemistry reported the synthesis of several novel analogs with enhanced bioavailability and target specificity. These derivatives showed improved pharmacokinetic properties while maintaining the core biological activities of the parent compound, opening new avenues for drug development.

From a pharmaceutical formulation perspective, recent advances have addressed the compound's solubility challenges. A 2024 study in International Journal of Pharmaceutics developed a novel nanoemulsion delivery system for 2-(4-Hydroxyphenyl)-5-benzofuranol, significantly improving its oral bioavailability and tissue distribution in preclinical models. This technological advancement could facilitate the translation of bench research into clinical applications.

Ongoing clinical research is exploring the safety profile of 2-(4-Hydroxyphenyl)-5-benzofuranol. Preliminary results from Phase I trials (2024) indicate good tolerability at therapeutic doses, with no significant adverse effects reported. These findings support further clinical development of the compound and its derivatives for potential therapeutic applications.

In conclusion, recent research on 2-(4-Hydroxyphenyl)-5-benzofuranol (CAS: 52814-86-5) has significantly advanced our understanding of its pharmacological potential. The compound's multifaceted biological activities, combined with recent improvements in formulation and delivery, position it as a promising candidate for various therapeutic applications. Future research directions should focus on mechanism elucidation, clinical translation, and the development of more potent and selective analogs.

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